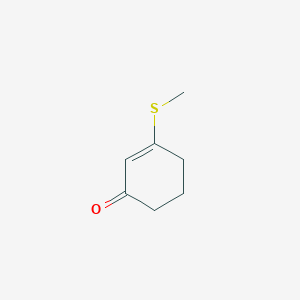
3-(Methylsulfanyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a methylsulfanyl group and a ketone functional group
Synthetic Routes and Reaction Conditions:
Acid Hydrolysis and Decarboxylation: One method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Another route includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable method.
Industrial Production Methods:
Catalytic Oxidation: Industrially, cyclohexenone derivatives can be produced by catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts.
Types of Reactions:
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide in acetic acid is commonly used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields sulfoxides or sulfones.
Reduction Products: Reduction yields alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Chemistry:
Building Block: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine:
Pharmaceuticals: The compound’s derivatives are explored for potential pharmaceutical applications due to their biological activity.
Industry:
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution. These reactions can modulate the compound’s biological activity and chemical reactivity.
Comparación Con Compuestos Similares
Cyclohex-2-en-1-one: A closely related compound with similar reactivity but lacking the methylsulfanyl group.
3-Methyl-2-cyclohexen-1-one: Another similar compound with a methyl group instead of a methylsulfanyl group.
Uniqueness:
Propiedades
Número CAS |
5682-78-0 |
|---|---|
Fórmula molecular |
C7H10OS |
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
3-methylsulfanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10OS/c1-9-7-4-2-3-6(8)5-7/h5H,2-4H2,1H3 |
Clave InChI |
NHGGSAVXVJJIOG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
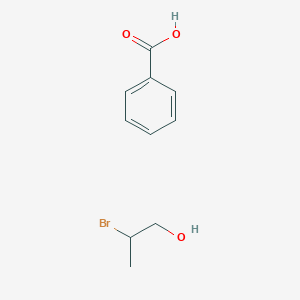
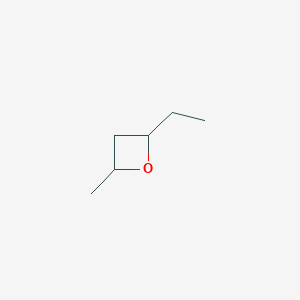
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
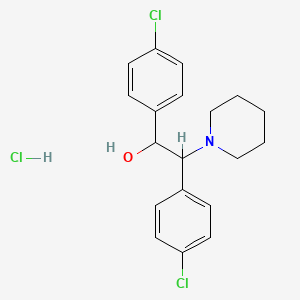

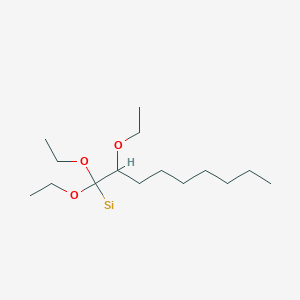

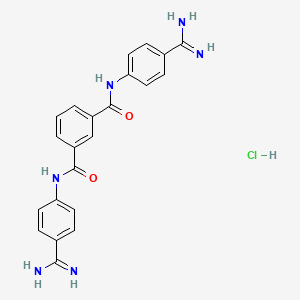
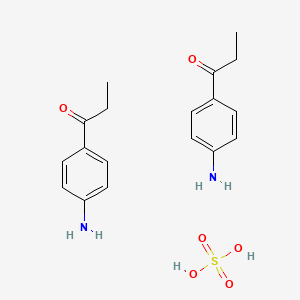
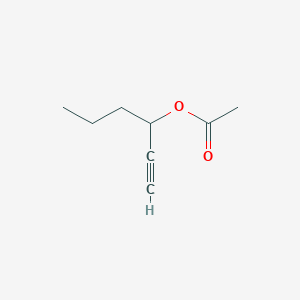
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
